molecular formula C7H17ClN2O B1406399 (2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride CAS No. 168974-05-8

(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride

Cat. No.: B1406399
CAS No.: 168974-05-8
M. Wt: 180.67 g/mol
InChI Key: MKINSHAGISCSSV-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O and its molecular weight is 180.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis

  • Stereoselective mono- and bis-homologation processes use (2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride as a key precursor. This compound is utilized in the synthesis of complex molecules like masked 4-amino-4-deoxy-L-ribose/L-arabinose and D-erythro-C20-sphingosine (Dondoni et al., 1988).

Peptide Synthesis

  • The compound finds applications in peptide synthesis, particularly in the creation of esters of L-asparagine and L-glutamine. These esters are used as intermediates in the synthesis of various peptides (Stewart, 1967).

Synthesis of Anticonvulsants

  • It serves as a foundation for synthesizing primary amino acid derivatives, showing promising anticonvulsant properties and the potential for pain attenuation (King et al., 2011).

Production of HIV Protease Inhibitors

  • This chemical is used in the synthesis of key components for HIV protease inhibitors, demonstrating its significance in pharmaceutical research (Shibata et al., 1998).

Synthesis of Amino Acid Methyl Esters

  • The compound plays a role in the preparation of amino acid methyl ester hydrochlorides, which are essential for various biochemical applications (Li & Sha, 2008).

Properties

IUPAC Name

(2S)-2-amino-N,3,3-trimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKINSHAGISCSSV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.